3-Fluoro-4-(2-fluorophenoxy)benzaldehyde
Overview
Description
3-Fluoro-4-(2-fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8F2O2 It is a fluorinated benzaldehyde derivative, characterized by the presence of two fluorine atoms and a phenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2-fluorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-fluorophenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms or modify the phenoxy group.
Major Products Formed
Oxidation: 3-Fluoro-4-(2-fluorophenoxy)benzoic acid.
Reduction: 3-Fluoro-4-(2-fluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(2-fluorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds or reversible interactions. The fluorine atoms can enhance the compound’s binding affinity and specificity by participating in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: A simpler fluorinated benzaldehyde with only one fluorine atom.
3,4-Difluorobenzaldehyde: A benzaldehyde derivative with two fluorine atoms but lacking the phenoxy group.
4-(2-Fluorophenoxy)benzaldehyde: Similar structure but with the fluorine atom in a different position.
Uniqueness
3-Fluoro-4-(2-fluorophenoxy)benzaldehyde is unique due to the presence of both fluorine atoms and the phenoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications.
Properties
IUPAC Name |
3-fluoro-4-(2-fluorophenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUQRRURGUEPCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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